molecular formula C19H19ClFNO B1346520 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone CAS No. 898775-47-8

3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

Cat. No. B1346520
CAS RN: 898775-47-8
M. Wt: 331.8 g/mol
InChI Key: LSZCQGVMRPYPKP-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone, also known as (3-Chloro-5-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone, is a chemical compound with the molecular formula C19H19ClFNO and a molecular weight of 331.81 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone consists of a benzophenone core with a chlorine atom and a fluorine atom on one phenyl ring and a piperidinomethyl group on the other phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone, such as its melting point, boiling point, solubility, and stability, are not provided in the search results .

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone is not specified in the search results. The mechanism of action for a chemical compound typically depends on its intended use, such as whether it’s used as a reagent in chemical reactions, a pharmaceutical drug, or a material in industrial processes .

Safety and Hazards

The safety data sheet (SDS) for 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone provides detailed information on its hazards, precautionary measures, and first-aid procedures . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding contact with skin and eyes .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZCQGVMRPYPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642708
Record name (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

CAS RN

898775-47-8
Record name (3-Chloro-5-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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